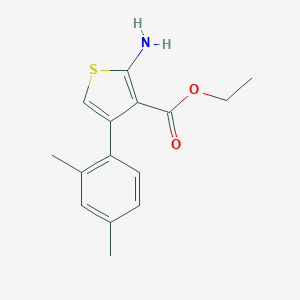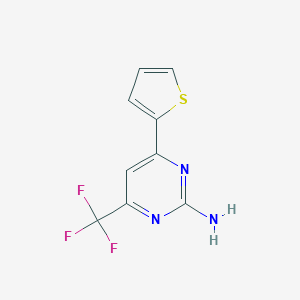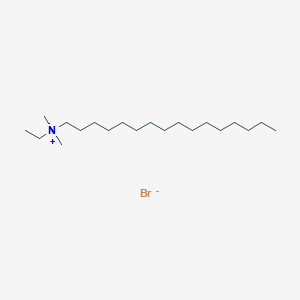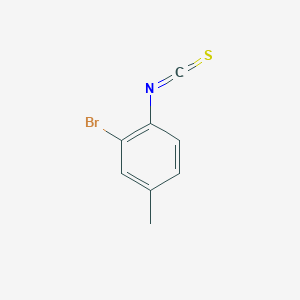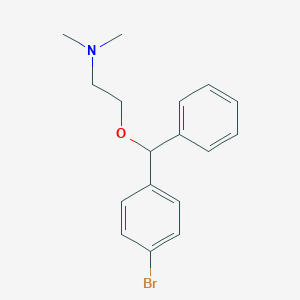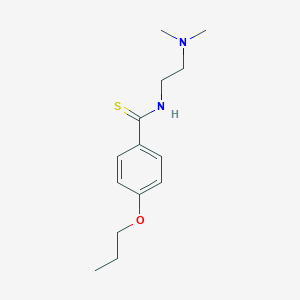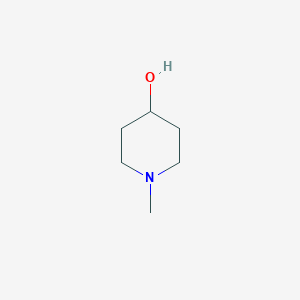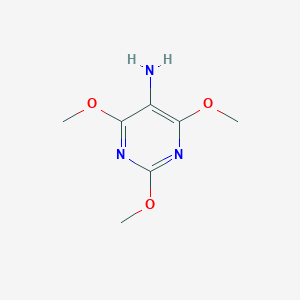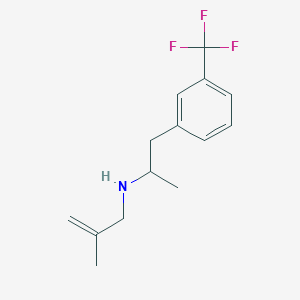
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine, also known as amphetamines, is a class of psychoactive stimulant drugs that are widely used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. The compound is synthesized through a complex chemical process that involves several steps and requires specialized equipment and expertise.
科学的研究の応用
Amphetamines have been extensively studied for their therapeutic and cognitive-enhancing effects. They are widely used in the treatment of ADHD, narcolepsy, and obesity due to their ability to increase alertness, attention, and motivation. They have also been studied for their potential use in the treatment of depression, anxiety, and addiction. In addition, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine have been used as performance-enhancing drugs in sports and other activities.
作用機序
Amphetamines work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and motivation, as well as improved cognitive function and mood. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to tolerance, dependence, and addiction.
生化学的および生理学的効果
Amphetamines have a wide range of biochemical and physiological effects on the body. They increase heart rate, blood pressure, and body temperature, as well as stimulate the central nervous system. They also increase the release of glucose and fatty acids from the liver and muscle tissue, leading to increased energy levels and weight loss. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to cardiovascular disease, stroke, and other health problems.
実験室実験の利点と制限
Amphetamines have several advantages and limitations for lab experiments. They are widely available and relatively inexpensive, making them easy to obtain and use in research studies. They also have well-established pharmacological properties and are subject to strict regulations, ensuring that they are used safely and responsibly. However, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine are also subject to abuse and diversion, and their effects can vary depending on the dose, route of administration, and individual factors.
将来の方向性
There are several future directions for research on alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. One area of interest is the development of new and improved formulations that are safer and more effective for long-term use. Another area of interest is the study of the molecular and cellular mechanisms underlying the effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on the brain and body. This could lead to the development of new drugs that target specific pathways and receptors involved in the action of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. Finally, there is a need for more research on the long-term effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on health and well-being, as well as on their potential for abuse and addiction.
合成法
The synthesis of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine involves several steps, including the reduction of ephedrine or pseudoephedrine to form the intermediate phenyl-2-propanone (P2P) or its derivatives, followed by the reductive amination of P2P with a suitable amine to form the final product. The process requires specialized equipment and expertise and is subject to strict regulations due to the potential for abuse and diversion.
特性
CAS番号 |
15270-47-0 |
|---|---|
製品名 |
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
分子式 |
C14H18F3N |
分子量 |
257.29 g/mol |
IUPAC名 |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
InChIキー |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
正規SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
同義語 |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



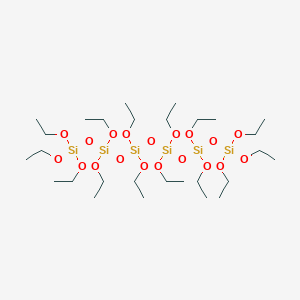
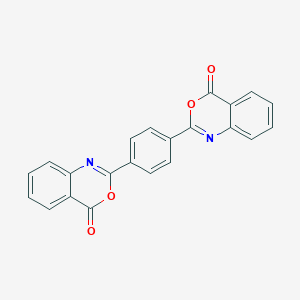
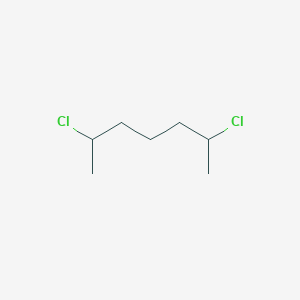
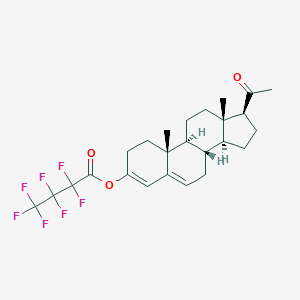
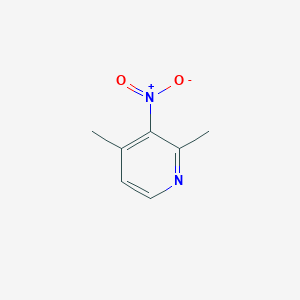
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
